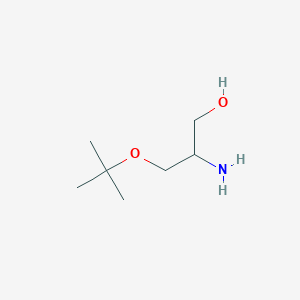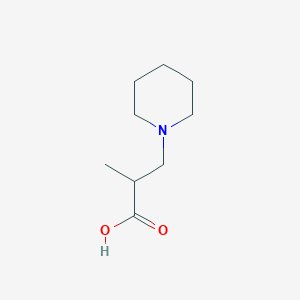
Bis(methyldiethoxysilylpropyl)amine
Descripción general
Descripción
Bis(methyldiethoxysilylpropyl)amine is a unique organosilane compound with the molecular formula C16H39NO4Si2. It contains two methyldiethoxysilane groups linked through a propylamine group. This structure allows it to interact with both organic and inorganic materials, making it a versatile compound in various applications .
Mecanismo De Acción
Target of Action
Bis(methyldiethoxysilylpropyl)amine is primarily used as a chemical intermediate . It is an amine functional dipodal silane and acts as a crosslinking agent for hot melt adhesives and for 2-part condensation cure silicones .
Mode of Action
The compound interacts with its targets (adhesives and silicones) by forming crosslinks, thereby enhancing the structural integrity and stability of the materials . This interaction results in improved adhesive properties and curing of silicones.
Biochemical Pathways
It’s known that the hydrolysis product of this compound is ethanol . Ethanol is metabolized to acetaldehyde and acetic acid, which in large quantities result in metabolic acidosis, CNS depression, and death due to respiratory arrest .
Pharmacokinetics
It’s known that the compound can react with moisture and water to form ethanol , which has well-studied pharmacokinetic properties.
Action Environment
The action of this compound can be influenced by environmental factors such as moisture and water, as these can lead to the formation of ethanol . The compound should be stored in a locked up place to prevent unnecessary exposure and environmental contamination.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(methyldiethoxysilylpropyl)amine can be synthesized through the reaction of (3-chloropropyl)diethoxymethylsilane with ammonia. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(methyldiethoxysilylpropyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis of the ethoxy groups leads to the formation of silanol groups, which can further condense to form siloxane networks .
Aplicaciones Científicas De Investigación
Bis(methyldiethoxysilylpropyl)amine has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trimethoxysilylpropyl)amine
- Bis(triethoxysilylpropyl)amine
- Bis(trimethylsilylpropyl)amine
Uniqueness
Bis(methyldiethoxysilylpropyl)amine is unique due to its dual functionality as both a silane coupling agent and a crosslinker. This allows it to interact with a wide range of materials and improve their properties, making it a versatile tool in various applications .
Propiedades
IUPAC Name |
3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H39NO4Si2/c1-7-18-22(5,19-8-2)15-11-13-17-14-12-16-23(6,20-9-3)21-10-4/h17H,7-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKDLHIPTSZFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCNCCC[Si](C)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39NO4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31020-47-0 | |
| Record name | Bis(methyldiethoxysilylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid](/img/new.no-structure.jpg)






![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one](/img/structure/B3423600.png)



